molecular formula C13H18N2O3 B12554673 6-{[(2-Hydroxyethyl)amino]methylidene}-2-{(E)-[(2-hydroxyethyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one CAS No. 174504-82-6

6-{[(2-Hydroxyethyl)amino]methylidene}-2-{(E)-[(2-hydroxyethyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one

Cat. No.: B12554673
CAS No.: 174504-82-6
M. Wt: 250.29 g/mol
InChI Key: DRDQUJMHLOOUKI-UHFFFAOYSA-N
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Description

6-{[(2-Hydroxyethyl)amino]methylidene}-2-{(E)-[(2-hydroxyethyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes both hydroxyethyl and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(2-Hydroxyethyl)amino]methylidene}-2-{(E)-[(2-hydroxyethyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-{[(2-Hydroxyethyl)amino]methylidene}-2-{(E)-[(2-hydroxyethyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

6-{[(2-Hydroxyethyl)amino]methylidene}-2-{(E)-[(2-hydroxyethyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-{[(2-Hydroxyethyl)amino]methylidene}-2-{(E)-[(2-hydroxyethyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

CAS No.

174504-82-6

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

2,6-bis(2-hydroxyethyliminomethyl)-4-methylphenol

InChI

InChI=1S/C13H18N2O3/c1-10-6-11(8-14-2-4-16)13(18)12(7-10)9-15-3-5-17/h6-9,16-18H,2-5H2,1H3

InChI Key

DRDQUJMHLOOUKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C=NCCO)O)C=NCCO

Origin of Product

United States

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